Mitochondrial Complex I Inhibition: Phenyl Substitution Preserves Potency Relative to Thienyl Lead
In a systematic SAR study of imidazo[2,1-b]thiazole-based complex I inhibitors, the replacement of the 6-(2-thienyl) group in lead compound 1 (2-methyl-6-(2-thienyl)imidazo[2,1-b]thiazole) with a 6-phenyl group (compound 2) resulted in no loss of inhibitory potency against mitochondrial NADH dehydrogenase. In contrast, shifting the methyl group from position 2 to position 5 (compound 3) yielded a completely inactive compound [1]. This demonstrates that the 3-phenyl/6-phenyl substitution pattern is tolerated without compromising target engagement, whereas even minor positional changes to the core scaffold abolish activity.
| Evidence Dimension | Mitochondrial NADH dehydrogenase (Complex I) inhibitory activity |
|---|---|
| Target Compound Data | Retains potency comparable to the lead compound (qualitatively assessed as 'without loss of potency') |
| Comparator Or Baseline | Lead compound: 2-Methyl-6-(2-thienyl)imidazo[2,1-b]thiazole (most potent in the series) |
| Quantified Difference | No loss of potency (activity retained); comparator compound 3 (methyl shift from 2- to 5-position) is completely inactive |
| Conditions | Isolated mitochondrial complex I enzymatic assay |
Why This Matters
This evidence confirms that the 3-phenyl scaffold maintains target engagement equivalent to the established thienyl lead, enabling researchers to select this core for further derivatization without sacrificing baseline inhibitory activity.
- [1] Andreani, A. et al. (2000). 6-Thienyl and 6-phenylimidazo[2,1-b]thiazoles as inhibitors of mitochondrial NADH dehydrogenase. European Journal of Medicinal Chemistry, 35(2), 195-204. View Source
